5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-methyl-6-propyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-4-6-5-12-9-7(8(6)15)10(16)13-11(17)14(9)2/h5H,3-4H2,1-2H3,(H,12,15)(H,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFCRYDQXOPMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC2=C(C1=O)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another approach includes the use of oxidative dehydrogenation/annulation/oxidative aromatization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Anticancer Properties
Research indicates that 5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with key cancer-related targets such as tyrosine kinases and phosphatidylinositol-3 kinases. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through the disruption of signaling pathways associated with these targets .
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. Its mechanism involves inhibition of specific enzymes that play a critical role in inflammatory responses .
Pharmacological Applications
The pharmacological potential of this compound extends to various therapeutic areas:
Enzyme Inhibition
This compound has been investigated as a potential enzyme inhibitor, particularly in relation to dihydrofolate reductase and cyclin-dependent kinases. Inhibition of these enzymes can lead to reduced cell growth and proliferation in tumor cells .
Drug Development
Given its promising biological activities, this compound is being explored as a lead compound in drug development for cancer and inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of this compound in laboratory settings:
Case Study 1: Cancer Cell Line Studies
In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in human breast cancer cell lines when compared to control groups . The study concluded that the compound's ability to inhibit key signaling pathways was responsible for its anticancer effects.
Case Study 2: Inflammatory Response Modulation
Another study examined the anti-inflammatory effects of this compound using murine models. Results indicated a marked reduction in inflammatory markers following administration of the compound . This study supports further exploration into its use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Pyridopyrimidine-dione Derivatives
Structural and Electronic Differences
- Substituent Effects: Target vs. 6a (): The target’s 6-propyl group contrasts with 6a’s hydroxybenzoyl substituent. ~3.9–4.1 eV for similar derivatives) . Target vs. Amgen compound (): The Amgen derivative’s chloro-fluoro substituents enhance electronegativity and likely improve target binding in antibacterial applications .
- Solubility and Lipophilicity: The target’s 5-hydroxy group improves aqueous solubility relative to methoxymethyl or benzyl-protected analogs (e.g., compound 9 in ) .
Computational and Spectroscopic Analysis
- DFT Studies : For hydroxybenzoyl derivatives (6a–d), HOMO-LUMO gaps (3.91–4.10 eV) correlate with stability and charge transfer efficiency . The target compound’s electronic profile remains unexplored but is expected to differ due to its alkyl substituents.
- NMR Data : Compound 9 () shows distinct ¹H/¹³C NMR signals for methoxymethyl and hydroxyl groups, providing a benchmark for structural validation of related compounds .
Biological Activity
5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molar Mass : 235.24 g/mol
- CAS Number : 2095409-77-9
The compound features a pyrido[2,3-d]pyrimidine core, which is known for its interaction with various biological targets.
1. Antitumor Activity
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit potent antitumor effects. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.4 | Apoptosis induction via caspase activation |
| MCF-7 (Breast Cancer) | 3.2 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 4.8 | Inhibition of PI3K/Akt pathway |
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is attributed to its ability to block NF-kB signaling pathways, which play a crucial role in inflammatory responses .
3. Antimicrobial Properties
This compound exhibits antimicrobial activity against various bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
The biological activity of this compound is largely attributed to its structural characteristics:
- Enzyme Inhibition : It acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme involved in folate metabolism essential for DNA synthesis.
- Receptor Modulation : Recent studies suggest that it may also modulate TRPC5 channels, which are implicated in various physiological processes including calcium signaling .
Case Studies and Research Findings
Several studies have been conducted to evaluate the therapeutic potential of this compound:
- A study published in MDPI reviewed multiple derivatives of pyrido[2,3-d]pyrimidine and their effects on cancer cell lines. The findings indicated that modifications on the pyridine ring could enhance biological activity .
- Another research highlighted its role in neuroprotection during ischemic events by modulating calcium influx through TRPC5 channels .
Q & A
Q. What are the standard synthetic routes for 5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via alkylation of its pyrido[2,3-d]pyrimidine core. A typical method involves reacting the parent heterocycle with alkylating agents (e.g., propyl halides) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Key intermediates are purified via reflux and characterized by LC/MS (e.g., MH⁺ at m/z 356) and elemental analysis (N% ~11.8-12.0) . For analogs, alkylation at position 1 is critical for modulating biological activity, as seen in thieno[2,3-d]pyrimidine derivatives .
Q. Which spectral techniques are used to confirm its structural integrity?
- ¹H NMR : Signals include a singlet at δ 2.67 ppm (CH₃ group), aromatic protons (δ 7.27–7.57 ppm), and a broad NH peak at δ 12.36 ppm .
- LC/MS : A molecular ion peak at m/z 356 (MH⁺) confirms the molecular weight .
- Elemental analysis : Matches calculated values (e.g., N% 11.82 vs. found 11.99) .
Q. What is the baseline antimicrobial activity of this compound?
Pyrido[2,3-d]pyrimidine derivatives exhibit broad-spectrum antimicrobial activity. For example, a structurally related thieno[2,3-d]pyrimidine analog showed superior activity against Staphylococcus aureus (MIC 2 µg/mL) compared to Metronidazole (MIC 4 µg/mL) and Streptomycin (MIC 8 µg/mL). Moderate activity against Candida albicans and Pseudomonas aeruginosa was also observed .
Advanced Research Questions
Q. How do substituents at position 1 influence antimicrobial efficacy?
Alkylation at position 1 generally reduces activity. For instance, 1-benzyl derivatives of thieno[2,3-d]pyrimidine showed 2–4× lower activity against S. aureus than the parent compound. However, a 4-methylbenzyl group retained partial efficacy (MIC 8 µg/mL), suggesting steric and electronic effects of substituents .
Q. What computational methods elucidate its electronic properties?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals HOMO-LUMO gaps (ΔE = 3.91–4.10 eV) for pyrido[2,3-d]pyrimidine analogs, correlating with UV-vis absorption spectra. Natural bond orbital (NBO) analysis identifies charge transfer interactions between lone pairs of oxygen/nitrogen atoms and antibonding orbitals, stabilizing the structure .
Q. How to resolve contradictions in activity data across analogs?
Discrepancies arise from substituent positioning and assay conditions. For example, alkylation at position 1 in thieno[2,3-d]pyrimidines reduces activity, but chloroacetamide substituents may enhance solubility, indirectly affecting bioavailability. Cross-validation using standardized broth microdilution (CLSI guidelines) and structural optimization (e.g., introducing electron-withdrawing groups) is recommended .
Q. What strategies improve synthetic yield during alkylation?
- Use anhydrous DMF to minimize hydrolysis of alkylating agents.
- Optimize reaction time (2–3 hours) and temperature (80–100°C) to balance substitution vs. side reactions.
- Purify intermediates via alkaline hydrolysis (e.g., NH₄OH) to remove unreacted starting materials .
Q. How does the compound interact with bacterial targets?
Molecular docking studies suggest pyrido[2,3-d]pyrimidines inhibit dihydrofolate reductase (DHFR) by mimicking the pteridine moiety of dihydrofolic acid. The hydroxy and propyl groups may form hydrogen bonds with Asp27 and hydrophobic interactions with Leu28 in S. aureus DHFR .
Q. What are the limitations of current spectral characterization methods?
Overlapping signals in ¹H NMR (e.g., aromatic protons at δ 7.27–7.57 ppm) complicate assignment. High-resolution LC/MS (HRMS) or ¹³C NMR is recommended for unambiguous identification. For analogs, single-crystal X-ray diffraction provides definitive proof of regiochemistry .
Q. How to design derivatives with enhanced metabolic stability?
Introduce electron-donating groups (e.g., methoxy) at position 6 to reduce oxidative metabolism. Replace the propyl chain with cyclopropyl to hinder CYP450-mediated degradation. In vivo pharmacokinetic studies in rodent models are critical for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
